N-(2-phenoxyethyl)naphthalene-1-carboxamide
Description
N-(2-Phenoxyethyl)naphthalene-1-carboxamide is a naphthalene-based carboxamide derivative featuring a phenoxyethyl substituent on the amide nitrogen. This article compares the physicochemical and biological properties of this compound with its closest structural analogues, focusing on substituent effects, lipophilicity, and bioactivity.
Properties
IUPAC Name |
N-(2-phenoxyethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-19(20-13-14-22-16-9-2-1-3-10-16)18-12-6-8-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSWJOLGYALLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367047 | |
| Record name | N-(2-phenoxyethyl)naphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5923-92-2 | |
| Record name | N-(2-phenoxyethyl)naphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-phenoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxyethyl group can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid derivatives, while reduction can produce naphthylamines .
Scientific Research Applications
Pharmacological Applications
-
Cancer Treatment
- N-(2-phenoxyethyl)naphthalene-1-carboxamide has been investigated for its potential as an anticancer agent. It exhibits activity as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer cell growth and apoptosis. Research indicates that HDAC inhibitors can induce cell cycle arrest and apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .
- A study highlighted the compound's efficacy in inhibiting tumor growth in xenograft models, suggesting its potential use in treating different types of cancers, including breast cancer and lymphomas .
- Antimicrobial Activity
-
Antiparasitic Properties
- Preliminary studies have explored the compound's effects on protozoan parasites such as Cryptosporidium parvum, which causes gastrointestinal diseases. Modifications to the naphthalene structure have been linked to enhanced inhibitory activity against these parasites, indicating a route for developing novel antiparasitic therapies .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Buggy et al., 2006 | Investigate HDAC inhibitors | N-(2-phenoxyethyl)naphthal |
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Naphthalene-1-carboxamide derivatives differ primarily in the substituents attached to the phenyl ring of the anilide moiety. Key structural variations include halogenation (e.g., bromo, chloro), electron-withdrawing groups (e.g., nitro, trifluoromethyl), and electron-donating groups (e.g., methoxy, methyl). These modifications influence solubility, melting points, and lipophilicity (log k), as summarized in Table 1.
Table 1: Physicochemical Properties of Selected Naphthalene-1-carboxamide Analogues
Key Observations:
- Substituent Position: Meta-substituted derivatives (e.g., 3-Br, 3-OCH₃) generally exhibit higher yields and melting points compared to ortho- or para-substituted analogues .
- Lipophilicity: Trifluoromethyl (CF₃) and methoxy (OCH₃) groups significantly increase log k values, enhancing membrane permeability but reducing aqueous solubility .
Antimycobacterial Activity
Several derivatives demonstrate potent activity against Mycobacterium tuberculosis and M. avium subsp. paratuberculosis:
- N-(3-Methoxyphenyl)carboxamide (2b) and N-(4-Methylphenyl)carboxamide (3c) showed 2-fold higher activity than rifampicin (MIC = 12–25 µM vs. 50 µM for rifampicin) .
- N-(3-Fluorophenyl)carboxamide (4b) exhibited 3-fold higher activity than ciprofloxacin , with minimal cytotoxicity against THP-1 cells .
Structure-Activity Relationships (SAR):
- Electron-Donating Groups: Methoxy and methyl groups enhance antimycobacterial efficacy by balancing lipophilicity and electronic effects .
- Halogenation: Bromo substituents (e.g., 6b) improve activity but may increase cytotoxicity .
Cytotoxicity
- Low Cytotoxicity: Derivatives with methoxy (2a, 2b) and methyl (3b, 3c) groups showed <20% THP-1 cell viability reduction at 100 µM .
- High Cytotoxicity: Alkoxy positional isomers (e.g., N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides) demonstrated strong antiproliferative effects, likely due to enhanced lipophilicity .
Mechanistic Insights
Biological Activity
N-(2-phenoxyethyl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the findings related to its synthesis, biological properties, and potential therapeutic applications, drawing from various scholarly sources.
Synthesis and Structural Characteristics
This compound can be synthesized through various organic methods, often involving the reaction of naphthalene derivatives with phenoxyethylamine. The structural characteristics of this compound allow it to exhibit unique interactions with biological targets, making it a subject of study for its pharmacological potential.
Biological Activity Overview
The biological activities of this compound are primarily assessed through its cytotoxic effects against various cancer cell lines, as well as its antimicrobial properties.
Cytotoxicity and Anticancer Activity
Several studies have reported on the anticancer properties of naphthalene derivatives, including this compound. The compound has shown significant cytotoxic effects against multiple human cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MDA-MB-231 (breast cancer)
- HepG2 (hepatocellular carcinoma)
In vitro studies indicated that this compound induces cell cycle arrest and apoptosis in these cancer cells. For instance, one study demonstrated that the compound could effectively inhibit cell proliferation by inducing G2/M phase arrest and activating caspase pathways, which are critical for apoptosis .
Table 1: Cytotoxic Activity Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Induces apoptosis via caspase activation |
| This compound | MDA-MB-231 | 20 | G2/M phase arrest |
| This compound | HepG2 | 25 | Cell cycle inhibition |
Antimicrobial Properties
In addition to its anticancer potential, this compound has also been evaluated for antimicrobial activity. Research indicates that derivatives of naphthalene exhibit promising antibacterial and antimycobacterial effects. For example, compounds related to this compound have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species .
Table 2: Antimicrobial Activity
| Compound | Target Organism | MIC (µM) | Comparison to Standards |
|---|---|---|---|
| This compound | MRSA | 42 | Comparable to ampicillin |
| This compound | M. kansasii | 21 | Higher than isoniazid |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M transition.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits growth through various biochemical pathways.
Case Studies
Recent studies have highlighted the potential of this compound in drug development:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-phenoxyethyl)naphthalene-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Coupling Agents : Use naphthalene-1-carboxylic acid and 2-phenoxyethylamine with coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation. Anhydrous conditions (e.g., dry DMF or THF) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) can isolate the product. Monitor purity via TLC (n-hexane:ethyl acetate, 9:1) or HPLC .
- Optimization : Vary stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–25°C), and reaction time (2–24 hrs). Characterize intermediates via FT-IR to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?
- Assay Design :
- Target Selection : Prioritize enzyme/receptor targets based on structural analogs (e.g., naphthalene carboxamides in and ). Example: Test inhibition of cyclooxygenase (COX) or kinase activity.
- Dose-Response : Use concentrations spanning 0.1–100 µM. Include positive controls (e.g., aspirin for COX) and vehicle controls (DMSO <0.1%).
- Cell Viability : Pair activity assays with MTT/WST-1 assays to rule out cytotoxicity .
Q. What are the critical physicochemical properties to characterize for this compound, and which analytical techniques are most suitable?
- Key Properties :
- Solubility : Measure in PBS, DMSO, and ethanol using UV-Vis spectroscopy.
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Analytical Tools :
- NMR : ¹H/¹³C NMR to confirm structure (e.g., aromatic protons at δ 7.2–8.5 ppm).
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for naphthalene carboxamide derivatives?
- Approach :
- Model Consistency : Standardize test species (e.g., Sprague-Dawley rats vs. CD-1 mice) and exposure routes (oral, inhalation) per EPA/OECD guidelines .
- Endpoint Harmonization : Align metrics (e.g., LD₅₀, NOAEL) across studies. Reanalyze conflicting data using meta-analysis tools (e.g., RevMan) .
- Example : If hepatic effects vary, conduct histopathology paired with serum ALT/AST measurements to differentiate adaptive vs. toxic responses .
Q. What strategies can elucidate the mechanism of action (MOA) of this compound in disease models?
- MOA Workflow :
- Target Fishing : Use SPR (surface plasmon resonance) or thermal shift assays to identify binding partners.
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells. Validate hits via CRISPR knockouts .
Q. How can computational methods guide the optimization of this compound derivatives?
- In Silico Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
